molecular formula C13H17NO2 B4518730 N-cyclopropyl-2-(3-methylphenoxy)propanamide

N-cyclopropyl-2-(3-methylphenoxy)propanamide

Cat. No.: B4518730
M. Wt: 219.28 g/mol
InChI Key: PJNGRYTZUJYIAZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-methylphenoxy)propanamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.125928785 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anesthetic Gas Targeting

Research on anesthetic gases such as nitrous oxide, xenon, and cyclopropane has identified their novel interaction with two-pore-domain K+ channels, particularly TREK-1, which is significantly activated by these gases. This discovery provides insights into the molecular mechanisms underlying the anesthetic effects of these gases, highlighting the potential for developing new anesthetic agents or therapeutic approaches targeting specific ion channels (Gruss et al., 2004).

Antimicrobial and Antifungal Activity

Compounds with cyclopropane moieties, such as those derived from Jolyna laminarioides, have shown inhibitory activity against Escherichia coli, Shigella boydii, and various fungi. This suggests that cyclopropane-containing compounds could be valuable in developing new antimicrobial and antifungal therapies, addressing the ongoing challenge of antibiotic resistance (Atta-ur-rahman et al., 1997).

Cancer Research

Selective androgen receptor modulators (SARMs) that include propanamide structures have been explored for their potential in treating androgen-dependent diseases, including benign hyperplasia. The pharmacokinetics and metabolism studies of these compounds in rats provide valuable data for preclinical development, indicating the role of cyclopropane derivatives in developing novel therapeutic agents (Wu et al., 2006).

Environmental Phenol Exposure

Studies on environmental phenols, including derivatives of cyclopropane, have assessed exposure levels in pregnant women. Understanding the environmental exposure to these compounds is crucial for evaluating potential health risks and developing strategies to minimize exposure, especially among sensitive populations (Mortensen et al., 2014).

Properties

IUPAC Name

N-cyclopropyl-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-4-3-5-12(8-9)16-10(2)13(15)14-11-6-7-11/h3-5,8,10-11H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNGRYTZUJYIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.